
Ácido 3-(5-fluoro-2-metoxifenil)propanoico
Descripción general
Descripción
3-(5-Fluoro-2-methoxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid is1S/C10H11FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) . The compound’s structure includes a propanoic acid group attached to a 5-fluoro-2-methoxyphenyl group . Physical And Chemical Properties Analysis
3-(5-Fluoro-2-methoxyphenyl)propanoic acid has a molecular weight of 198.19 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts . It has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
- Agentes Antiinflamatorios: Los investigadores exploran las propiedades antiinflamatorias de este compuesto. Puede inhibir las vías proinflamatorias, lo que lo convierte en un posible candidato para el desarrollo de fármacos .
- Efectos Neuroprotectores: Los estudios sugieren que el ácido 3-(5-fluoro-2-metoxifenil)propanoico puede proteger las neuronas del estrés oxidativo y la excitotoxicidad . Los investigadores investigan su potencial en el tratamiento de enfermedades neurodegenerativas.
Química Medicinal y Desarrollo de Fármacos
Neurociencia y Neuroprotección
Química Analítica y Cromatografía
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-(5-Fluoro-2-methoxyphenyl)propanoic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable the compound is in a biological context.
Safety and Hazards
The compound is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of contact with skin, eyes, or if inhaled .
Análisis Bioquímico
Biochemical Properties
3-(5-Fluoro-2-methoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a reduction in the production of pro-inflammatory mediators. Additionally, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in the inflammatory response, leading to altered levels of cytokines and other signaling molecules. Furthermore, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. Additionally, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can modulate the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 3-(5-Fluoro-2-methoxyphenyl)propanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory activity, without significant adverse effects. At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and liver toxicity. Threshold effects have been noted, where a certain dosage level is required to achieve a measurable biological response .
Metabolic Pathways
3-(5-Fluoro-2-methoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The metabolic pathways of this compound include hydroxylation, conjugation, and subsequent excretion. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and can bind to plasma proteins, affecting its distribution and accumulation in various tissues. The localization of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid is an important aspect of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can influence its interactions with other biomolecules and its overall function .
Propiedades
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLXEJMMZKQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735123 | |
| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900021-53-6 | |
| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)
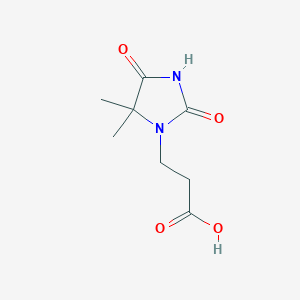
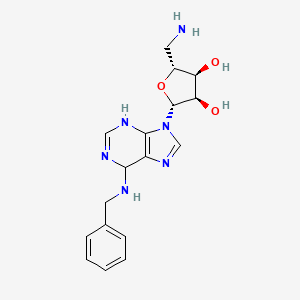
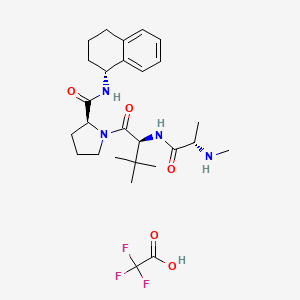



![tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1401283.png)

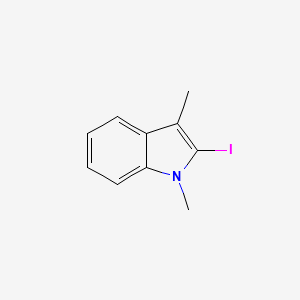
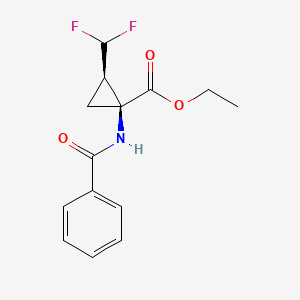

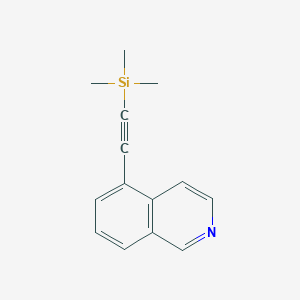
![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)